1-(2-Bromoethyl)-3-fluoro-2-methylbenzene
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Overview
Description
1-(2-Bromoethyl)-3-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted benzene derivatives, alcohols, ketones, and ethylated compounds .
Scientific Research Applications
1-(2-Bromoethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can undergo nucleophilic substitution, while the fluoro and methyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a fluoro group.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a benzene ring.
Uniqueness: 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both a fluoro and a bromoethyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H10BrF |
---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |
InChI Key |
ZQJAIPPNPHRNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CCBr |
Origin of Product |
United States |
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